1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. This compound is commonly referred to as BZTP and is a potent inhibitor of a specific enzyme known as cyclic nucleotide phosphodiesterase (PDE).
Wirkmechanismus
BZTP is a potent inhibitor of cyclic nucleotide phosphodiesterase (1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide), an enzyme that degrades cyclic nucleotides such as cAMP and cGMP. By inhibiting 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide, BZTP increases the levels of cAMP and cGMP, which play a critical role in various physiological processes such as neurotransmission, muscle relaxation, and immune cell function.
Biochemical and Physiological Effects:
BZTP has been shown to have various biochemical and physiological effects, including increased levels of cAMP and cGMP, improved cognitive function and memory, and anti-inflammatory properties. Additionally, BZTP has been shown to have a protective effect on neurons and to promote neurogenesis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of BZTP is its specificity for 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide inhibition, which allows for targeted manipulation of cAMP and cGMP levels. Additionally, BZTP has a relatively low toxicity profile, making it suitable for use in animal models. However, one of the limitations of BZTP is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several exciting avenues for future research on BZTP. One potential direction is to explore its potential use in the treatment of neurological disorders such as Alzheimer's disease and depression. Additionally, further studies are needed to elucidate the specific mechanisms by which BZTP improves cognitive function and memory. Finally, future research could focus on developing more potent and selective 1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide inhibitors based on the structure of BZTP.
Synthesemethoden
The synthesis of BZTP involves a multistep process starting with the reaction of 2-aminobenzenesulfonamide with 2-chloro-1,3-benzothiazole in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-methoxyphenylpiperidine-3-carboxylic acid to form the final product, BZTP. The purity of the compound can be increased through various purification methods such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
BZTP has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is in the field of neuroscience, where BZTP has been shown to improve cognitive function and memory in animal models. Additionally, BZTP has been studied for its potential use in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
Produktname |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide |
---|---|
Molekularformel |
C19H20N4O4S2 |
Molekulargewicht |
432.5 g/mol |
IUPAC-Name |
1-(2,1,3-benzothiadiazol-4-ylsulfonyl)-N-(2-methoxyphenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C19H20N4O4S2/c1-27-16-9-3-2-7-14(16)20-19(24)13-6-5-11-23(12-13)29(25,26)17-10-4-8-15-18(17)22-28-21-15/h2-4,7-10,13H,5-6,11-12H2,1H3,(H,20,24) |
InChI-Schlüssel |
OMORGHJUJKKBER-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Kanonische SMILES |
COC1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CC4=NSN=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.